5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. The molecular formula for “5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid” is not directly available, but related compounds like “5-Chloro-2,4-dimethoxyphenyl isocyanate” have a molecular formula of C9H8ClNO3 .Scientific Research Applications
Chemical Synthesis and Modification
Research has demonstrated the synthesis of complex molecules through reactions involving sulfamoyl and benzoic acid derivatives. For example, studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds highlight methods for chemical modification and the synthesis of novel chemical entities (Watanabe et al., 2010). These methodologies could be applicable to the synthesis and further modification of "5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid," especially in creating derivatives with specific functional groups that enhance desired properties or biological activities.
Molecular Docking and Pharmacological Evaluation
Another study focused on the synthesis, pharmacological evaluation, and molecular docking of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their potential antibacterial activity (Siddiqui et al., 2014). Although this study does not directly discuss "5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid," the techniques and approaches used for evaluating biological activity and molecular interactions could be relevant for assessing the biological or therapeutic potential of the specified compound.
Antiviral and Antibacterial Activities
Research into the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides also provides insights into the design and evaluation of compounds with potential antiviral properties (Chen et al., 2010). This suggests avenues for the exploration of similar compounds, including "5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid," in the development of new antimicrobial or antiviral agents.
Reactivity and Stability Studies
Studies on the reactivity of sulfenic acid in proteins, like human serum albumin, offer insights into the chemical behavior and stability of sulfenic acid derivatives under physiological conditions (Turell et al., 2008). Understanding these interactions and stability profiles is crucial for the development of pharmaceutical agents, including the potential therapeutic applications of sulfamoyl-containing compounds.
properties
IUPAC Name |
5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-9-4-5-10(6-11(9)16(19)20)25(21,22)18-13-7-12(17)14(23-2)8-15(13)24-3/h4-8,18H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAISACWFXXLVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid |
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